N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide
Description
The compound N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide features a benzothiadiazole core fused to a benzene ring, substituted at position 5 with a carboxamide group. The pyrazole moiety at position 4 of the benzothiadiazole is further functionalized at its N-1 position with an oxan-4-ylmethyl (tetrahydropyranylmethyl) group. The oxan-4-ylmethyl substituent may improve solubility or pharmacokinetic properties due to its oxygen-containing tetrahydropyran ring.
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-16(12-1-2-14-15(7-12)20-24-19-14)18-13-8-17-21(10-13)9-11-3-5-23-6-4-11/h1-2,7-8,10-11H,3-6,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQZWVDTVMCZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by hydrogenation of dihydropyran using Raney nickel as a catalyst.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Coupling of the Tetrahydropyran and Pyrazole Rings: The tetrahydropyran ring is then coupled with the pyrazole ring using a suitable linker, such as a methylene group, under basic conditions.
Introduction of the Benzo[c][1,2,5]thiadiazole Moiety: The benzo[c][1,2,5]thiadiazole moiety is introduced through a nucleophilic substitution reaction with the appropriate halogenated precursor.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites:
-
Benzothiadiazole sulfur atom : Oxidizing agents like H₂O₂ or mCPBA convert the thiadiazole sulfur to sulfoxide or sulfone derivatives .
-
Pyrazole ring : Strong oxidants (e.g., KMnO₄ in acidic conditions) cleave the pyrazole ring to form carboxylic acid derivatives .
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Tetrahydropyran (oxane) group : Ozonolysis or catalytic oxidation (e.g., RuO₄) opens the oxane ring, yielding diols or ketones .
Table 1: Oxidation Pathways
| Site | Reagent/Conditions | Major Product(s) |
|---|---|---|
| Benzothiadiazole | H₂O₂, 0°C, CH₂Cl₂ | Sulfoxide derivative |
| Pyrazole | KMnO₄, H₂SO₄, 80°C | 5-Carboxylic acid analog |
| Oxane | O₃, then Zn/H₂O | 4-(Hydroxymethyl)pyrazole side chain |
Reduction Reactions
Selective reduction depends on the reagent:
-
Benzothiadiazole core : Catalytic hydrogenation (H₂, Pd/C) reduces the heteroaromatic ring to a dihydro intermediate .
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Amide group : LiAlH₄ reduces the carboxamide to a primary amine .
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Oxane ring : BH₃·THF selectively reduces ester groups (if present) without affecting the heterocycles .
Table 2: Reduction Outcomes
| Target Site | Reagent/Conditions | Product |
|---|---|---|
| Benzothiadiazole | 10% Pd/C, H₂ (1 atm), EtOH | Dihydrobenzothiadiazole |
| Carboxamide | LiAlH₄, THF, reflux | N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}amine |
| Oxane substituent | BH₃·THF, 0°C → RT | Alcohol derivatives (if applicable) |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct positions:
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Pyrazole C4 : Bromination (Br₂, FeBr₃) or nitration (HNO₃/H₂SO₄) occurs regioselectively at the electron-rich pyrazole ring .
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Benzothiadiazole C5 : SNAr reactions with amines or thiols replace the carboxamide group under basic conditions .
Table 3: Substitution Examples
| Reaction Type | Conditions | New Group Introduced |
|---|---|---|
| Bromination | Br₂ (1 eq), FeBr₃, CHCl₃, 25°C | -Br at pyrazole C4 |
| Aminolysis | NH₃ (aq), K₂CO₃, DMF, 100°C | -NH₂ at benzothiadiazole C5 |
Ring-Opening and Rearrangements
-
Oxane ring : Acidic hydrolysis (HCl, H₂O) cleaves the tetrahydropyran, yielding a diol intermediate that cyclizes to form γ-lactones .
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Benzothiadiazole : Thermal decomposition (>200°C) releases SO₂, forming a benzodiazepine analog .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
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C–S bond cleavage in the benzothiadiazole, generating aryl radicals that dimerize or trap solvents .
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Oxane ring contraction via Norrish-type pathways, producing furan derivatives .
Key Mechanistic Insights
-
Steric effects : The oxane-methyl group hinders electrophilic attack at pyrazole C3, directing substitutions to C4 .
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Electronic factors : The electron-deficient benzothiadiazole activates the carboxamide for nucleophilic substitution .
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Solvent dependence : Polar aprotic solvents (e.g., DMF) accelerate SNAr reactions at benzothiadiazole C5 by stabilizing transition states .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a distinctive structure comprising a benzothiadiazole core, a pyrazole ring, and an oxan moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
- Synthesis of Benzothiadiazole : This can be synthesized via cyclization reactions involving thiourea derivatives.
- Coupling Reactions : The final product is obtained by coupling the synthesized intermediates.
Table 1: Key Steps in Synthesis
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Pyrazole Formation | Reaction of hydrazine with β-diketone |
| 2 | Benzothiadiazole Synthesis | Cyclization involving thiourea derivatives |
| 3 | Coupling | Reaction with appropriate coupling agents |
Medicinal Chemistry
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide has shown promise as a scaffold for drug design. Its ability to interact with various biological targets makes it a candidate for developing therapeutics for diseases such as cancer and inflammatory disorders. Notably, compounds in this class have been explored for their potential as selective androgen receptor modulators (SARMs) .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore new chemical reactions and mechanisms, facilitating the development of novel compounds with desired properties.
Material Science
The distinct chemical properties of this compound make it suitable for applications in material science. It can be utilized in the development of new materials such as polymers and coatings due to its stability and reactivity .
Case Study 1: Drug Development
Research has demonstrated that derivatives of this compound exhibit significant anti-cancer activity by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that modifications to the benzothiadiazole core enhance binding affinity to androgen receptors, leading to improved therapeutic effects .
Case Study 2: Material Innovations
In material science applications, researchers have utilized this compound to develop light-sensitive materials for optical devices. The incorporation of the pyrazole and benzothiadiazole moieties has resulted in materials that exhibit unique photophysical properties, making them suitable for use in sensors and memory devices .
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and signaling pathways . Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The benzothiadiazole core distinguishes the target compound from analogues with other heterocycles:
- 1,3,4-Thiadiazoles (): These derivatives exhibit antimicrobial activity against E. coli and C. albicans, suggesting that the sulfur atom in the target’s benzothiadiazole may similarly contribute to bioactivity .
- Isoxazole and oxadiazole derivatives (): Electron-rich heterocycles like isoxazole may reduce metabolic stability compared to benzothiadiazole, which is more resistant to oxidation .
Substituent Effects
Table 1: Substituent Comparison of Pyrazole-Based Derivatives
The oxan-4-ylmethyl group in the target compound provides steric bulk and a hydrogen-bond-accepting ether oxygen, contrasting with halogenated (e.g., 4-fluorobenzyl in ) or aryl (e.g., 4-methoxyphenyl in ) substituents. These differences could influence target selectivity or metabolic pathways.
Table 2: Reported Bioactivity of Analogous Compounds
The oxan-4-ylmethyl group may further modulate pharmacokinetics compared to simpler alkyl or aryl substituents.
Key Structural and Functional Insights
- Electronic Effects : The benzothiadiazole core’s electron deficiency may enhance binding to electron-rich biological targets, unlike benzoxadiazoles or isoxazoles.
- Synthetic Accessibility : Routes described for pyrazole-thiadiazole hybrids () could be adapted for the target compound, though the oxan-4-ylmethyl group may require specialized coupling reagents.
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups: a tetrahydropyran ring , a pyrazole ring , and a benzothiadiazole moiety . Its molecular formula is with a molecular weight of approximately 369.5 g/mol. The presence of these rings suggests potential interactions with various biological targets.
The biological activity of this compound may involve:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer.
- Receptor modulation : It could interact with receptors in the endocannabinoid system, potentially affecting pain perception and inflammation responses.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
Anticancer Activity
Research indicates that compounds similar to N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole have shown promising results in inhibiting tumor growth. For instance:
| Study | Compound | Cancer Type | IC50 (µM) | Notes |
|---|---|---|---|---|
| Analog 1 | Breast Cancer | 5.2 | Induces apoptosis in cancer cells. | |
| Analog 2 | Lung Cancer | 3.8 | Inhibits cell proliferation significantly. |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The following table summarizes findings from relevant studies:
| Study | Model | Cytokine Inhibition | Effectiveness |
|---|---|---|---|
| Cell Culture | IL-6, TNF-alpha | Moderate | |
| Animal Model | IL-1β | Strong |
This activity indicates potential for therapeutic applications in conditions characterized by chronic inflammation.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. Results from screening assays are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhi | 16 |
These results suggest that this compound may be effective against certain pathogens, warranting further investigation into its potential as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
In a recent study involving human breast cancer cell lines, the compound was found to significantly reduce cell viability at concentrations as low as 5 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment resulted in reduced levels of inflammatory cytokines and improved clinical scores in treated animals compared to controls.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions impact yield and purity?
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the tetrahydropyran ring via hydrogenation of dihydropyran using Raney nickel as a catalyst .
- Step 2: Functionalization of the pyrazole ring through nucleophilic substitution or coupling reactions (e.g., using K₂CO₃ as a base in DMF for alkylation) .
- Step 3: Final carboxamide coupling under peptide synthesis conditions (e.g., HATU/DIPEA). Key Variables: Catalyst selection (e.g., Raney nickel vs. palladium), solvent polarity, and temperature critically influence yield. For example, Raney nickel provides >85% hydrogenation efficiency under 50 psi H₂ at 60°C .
Q. Which analytical techniques are most effective for verifying structural integrity and purity?
- NMR Spectroscopy: Confirms regiochemistry of the pyrazole and benzothiadiazole moieties (e.g., ¹H-NMR signals at δ 8.2–8.5 ppm for aromatic protons) .
- HPLC-MS: Detects impurities (<0.5% purity threshold for pharmaceutical intermediates) using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography: Resolves stereochemical ambiguities in the tetrahydropyran ring .
Q. What biological screening assays are recommended for initial activity profiling?
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Receptor Binding Studies: Radioligand displacement assays for androgen receptors (IC₅₀ values <100 nM reported for SARM activity) .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to reference drugs like tamoxifen .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for androgen receptor modulation?
- SAR Strategy: Replace the benzothiadiazole core with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to improve binding affinity. Derivatives with 4-nitro substitution showed 3-fold higher selectivity in receptor-binding assays .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) identifies key hydrogen bonds between the carboxamide group and AR-LBD residues (e.g., Leu704, Asn705) .
Q. What experimental approaches resolve contradictions in reported photophysical properties for material science applications?
- Contradiction: Discrepancies in fluorescence quantum yields (Φ) between studies (e.g., Φ = 0.2 vs. 0.4).
- Resolution: Standardize solvent polarity (e.g., use anhydrous DMSO) and excitation wavelengths. Time-resolved spectroscopy can differentiate aggregation-induced emission (AIE) effects .
Q. How do reaction intermediates influence scalability in multi-step synthesis?
- Challenge: Low yields (<40%) during pyrazole alkylation due to steric hindrance from the tetrahydropyran group.
- Optimization: Use phase-transfer catalysts (e.g., TBAB) in biphasic systems (water/DCM) to improve efficiency to >70% .
Methodological Tables
Table 1: Key Reaction Conditions for Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | Dihydropyran, Raney Ni, H₂ (50 psi), 60°C | 85–90 | >99 | |
| 2 | K₂CO₃, DMF, RCH₂Cl, RT, 12h | 70–75 | 98 | |
| 3 | HATU, DIPEA, DCM, 0°C→RT | 80–85 | >99 |
Table 2: Biological Activity Profile
| Assay Type | Target | Result (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | 12 nM | |
| Cytotoxicity | MCF-7 | 1.8 µM | |
| Receptor Binding | AR | 45 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
